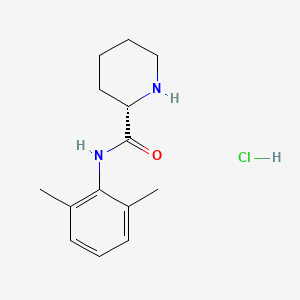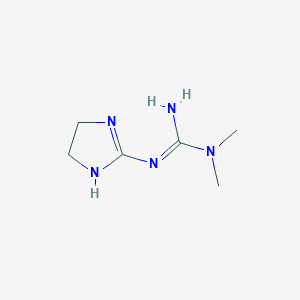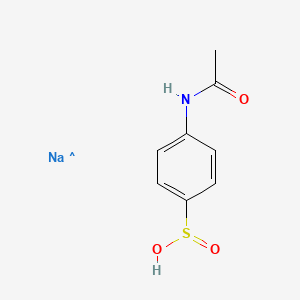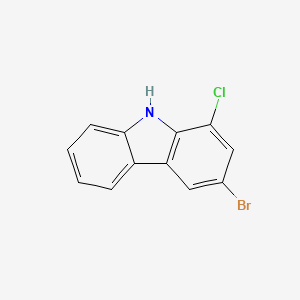
3-bromo-1-chloro-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-chloro-9H-carbazole: is a halogenated derivative of carbazole, a heterocyclic aromatic organic compound. The molecular formula of this compound is C12H7BrClN .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-chloro-9H-carbazole typically involves halogenation reactions. One common method is the bromination of 1-chloro-9H-carbazole using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions: 3-bromo-1-chloro-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The carbazole ring can be oxidized to form carbazole-3,6-dione using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-amino-1-chloro-9H-carbazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
Substitution: Various substituted carbazole derivatives.
Oxidation: Carbazole-3,6-dione.
Reduction: 3-amino-1-chloro-9H-carbazole.
Aplicaciones Científicas De Investigación
Chemistry: 3-bromo-1-chloro-9H-carbazole is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, carbazole derivatives, including this compound, are studied for their potential pharmacological activities. These compounds exhibit properties such as anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science and chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 3-bromo-1-chloro-9H-carbazole depends on its specific application. In biological systems, carbazole derivatives can interact with various molecular targets, including enzymes and receptors. For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the activity of receptors involved in inflammatory responses .
Comparación Con Compuestos Similares
- 3-bromo-9H-carbazole
- 1-chloro-9H-carbazole
- 3,6-dibromo-9H-carbazole
- 1,3-dichloro-9H-carbazole
Comparison: 3-bromo-1-chloro-9H-carbazole is unique due to the presence of both bromine and chlorine atoms on the carbazole ring. This dual halogenation can influence its reactivity and properties compared to other halogenated carbazole derivatives. For instance, the presence of both bromine and chlorine can enhance its electrophilicity, making it more reactive in substitution reactions .
Propiedades
Fórmula molecular |
C12H7BrClN |
|---|---|
Peso molecular |
280.55 g/mol |
Nombre IUPAC |
3-bromo-1-chloro-9H-carbazole |
InChI |
InChI=1S/C12H7BrClN/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6,15H |
Clave InChI |
BWYUMYZXIIHOPS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C(=CC(=C3)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)
![3-Bromo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12822433.png)
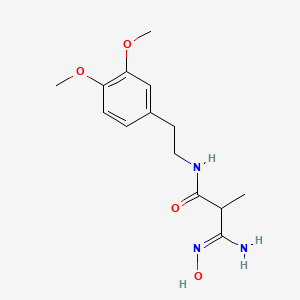

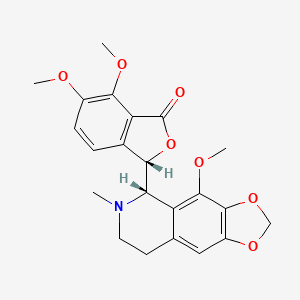
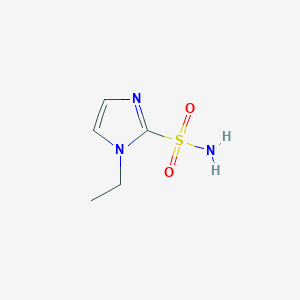


![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
